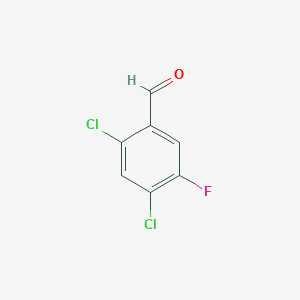

2,4-Dichloro-5-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCCHXURNGWJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378835 | |

| Record name | 2,4-dichloro-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86522-91-0 | |

| Record name | 2,4-dichloro-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,4-dichloro-5-fluorobenzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed analysis of the primary synthetic strategies, including mechanistic insights, comparative evaluation of routes, and step-by-step experimental protocols. The guide emphasizes the causality behind experimental choices to provide actionable, field-proven insights.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic aldehyde whose structural features make it a valuable building block in organic synthesis. The presence of two chlorine atoms, a fluorine atom, and a reactive aldehyde group on the benzene ring allows for a variety of subsequent chemical transformations. This strategic substitution pattern is often sought after in the design of bioactive molecules, where the halogen atoms can influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity to biological targets. A primary application of this intermediate is in the synthesis of quinolone-based antibacterial agents.

This guide will explore the most prominent and practical synthetic routes to this compound, offering a critical evaluation of each to aid in the selection of the most appropriate method for a given research or development context.

Overview of Primary Synthetic Pathways

The synthesis of this compound can be approached through several distinct strategies. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity of the final product. The three primary routes that will be discussed in detail are:

-

Direct Formylation of 1,3-Dichloro-4-fluorobenzene: This is a direct approach to introduce the aldehyde functionality onto the aromatic ring.

-

Two-Step Synthesis via 2,4-Dichloro-5-fluorobenzoyl Chloride: This method involves the formation of a more stable intermediate, the benzoyl chloride, which is then reduced to the target aldehyde.

-

Oxidation of 2,4-Dichloro-5-fluorotoluene: This pathway is contingent on the availability of the corresponding methylated precursor.

Below is a comparative summary of these primary synthetic routes:

| Synthetic Pathway | Key Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Vilsmeier-Haack Formylation | 1,3-Dichloro-4-fluorobenzene | DMF, POCl₃ | Moderate | Direct one-step formylation. | The aromatic ring is deactivated, potentially leading to harsh reaction conditions and moderate yields. The use of stoichiometric POCl₃ can be a drawback.[1][2] |

| Synthesis via Benzoyl Chloride Reduction | 1,3-Dichloro-4-fluorobenzene | CCl₄, Lewis Acid (e.g., FeCl₃), then a reducing agent (e.g., LiAlH(Ot-Bu)₃) | High (overall) | Generally high-yielding and scalable. The benzoyl chloride intermediate is stable.[3] | Two-step process. Requires a selective and mild reducing agent to avoid over-reduction to the alcohol.[4][5] |

| Oxidation of Toluene Derivative | 2,4-Dichloro-5-fluorotoluene | Cl₂, UV light, then hydrolysis | Moderate to High | Potentially high-yielding. | Requires the specific toluene starting material, which may not be readily available. The radical chlorination can sometimes be difficult to control.[6] |

Detailed Analysis of Synthetic Pathways

Pathway 1: Direct Formylation of 1,3-Dichloro-4-fluorobenzene

The most direct method for the synthesis of this compound is the formylation of the corresponding benzene derivative. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[2][7][8] However, the starting material, 1,3-dichloro-4-fluorobenzene, is an electron-deficient arene due to the presence of three electron-withdrawing halogen substituents, which makes this reaction more challenging.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1][8]

The Vilsmeier reagent is a weak electrophile that then reacts with the aromatic ring in an electrophilic aromatic substitution. The resulting iminium salt is subsequently hydrolyzed to yield the aldehyde.

Causality Behind Experimental Choices:

-

Choice of Formylating Agent: DMF and POCl₃ are standard and cost-effective reagents for generating the Vilsmeier reagent.

-

Reaction Conditions: Due to the deactivated nature of the substrate, the reaction may require elevated temperatures and longer reaction times to proceed at a reasonable rate.

-

Solvent: DMF can often serve as both the reagent and the solvent.

-

Workup: Aqueous workup is essential to hydrolyze the iminium salt intermediate to the final aldehyde product.

This protocol is a general representation and may require optimization for the specific substrate.

-

Apparatus Setup: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled and flame-dried.

-

Reagent Preparation: The flask is charged with N,N-dimethylformamide (DMF, 3.0 equiv.) and cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃, 1.2 equiv.) is added dropwise via the dropping funnel, maintaining the temperature below 10 °C. The mixture is stirred at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Reaction: 1,3-Dichloro-4-fluorobenzene (1.0 equiv.) is added to the reaction mixture. The reaction is then heated to 80-100 °C and stirred for several hours until TLC analysis indicates the consumption of the starting material.

-

Workup and Purification: The reaction mixture is cooled to room temperature and poured carefully onto crushed ice. The mixture is then neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by vacuum distillation to afford this compound.

Pathway 2: Two-Step Synthesis via 2,4-Dichloro-5-fluorobenzoyl Chloride

This pathway involves an initial Friedel-Crafts type reaction to form 2,4-dichloro-5-fluorobenzoyl chloride, followed by a selective reduction to the aldehyde. This is often a more reliable and higher-yielding approach for deactivated aromatic systems.

Several patents describe the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride from 1,3-dichloro-4-fluorobenzene and carbon tetrachloride in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃).[3] The reaction proceeds through the formation of a trichloromethyl intermediate which is then hydrolyzed.

Causality Behind Experimental Choices:

-

Reagents: Carbon tetrachloride serves as the source of the trichloromethyl group. Ferric chloride is an effective and economical Lewis acid catalyst for this transformation.

-

Reaction Conditions: The reaction is typically heated to drive the Friedel-Crafts reaction to completion.

-

Hydrolysis: The in-situ or subsequent hydrolysis of the trichloromethyl intermediate to the acyl chloride is a key step.

-

Reaction Setup: A flask is charged with 1,3-dichloro-4-fluorobenzene (1.0 equiv.), carbon tetrachloride (1.1 equiv.), and ferric chloride (catalytic amount, e.g., 0.015 equiv.).

-

Reaction: The mixture is heated to approximately 70 °C and maintained for 2-3 hours, with monitoring by a suitable chromatographic technique (e.g., GC or LC).

-

Hydrolysis and Workup: After completion, the reaction mixture is cooled, and water is carefully added to hydrolyze the intermediate. The organic layer is separated, and the product, 2,4-dichloro-5-fluorobenzoyl chloride, is isolated by vacuum distillation.

The reduction of an acyl chloride to an aldehyde requires a mild and selective reducing agent to prevent over-reduction to the corresponding alcohol.[4][5] Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a commonly used reagent for this transformation due to its steric bulk, which moderates its reactivity.[5][9] Diisobutylaluminum hydride (DIBAL-H) can also be employed.[10]

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: LiAlH(Ot-Bu)₃ is less reactive than lithium aluminum hydride (LiAlH₄), allowing the reaction to be stopped at the aldehyde stage.[5]

-

Low Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C) to further control the reactivity of the hydride reagent and prevent over-reduction.[4]

-

Apparatus Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reaction: A solution of 2,4-dichloro-5-fluorobenzoyl chloride (1.0 equiv.) in anhydrous THF is placed in the flask and cooled to -78 °C using a dry ice/acetone bath. A solution of lithium tri-tert-butoxyaluminum hydride (1.1 equiv.) in THF is added dropwise, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1-2 hours.

-

Workup and Purification: The reaction is quenched by the slow addition of water, followed by 1 M HCl. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude aldehyde is then purified by vacuum distillation or column chromatography.

Pathway 3: Oxidation of 2,4-Dichloro-5-fluorotoluene

This route involves the oxidation of the methyl group of 2,4-dichloro-5-fluorotoluene. A common industrial method for this type of transformation is free-radical chlorination of the methyl group to a trichloromethyl group, followed by hydrolysis.

The first step is a free-radical chain reaction initiated by UV light or a radical initiator, where the benzylic hydrogens are sequentially replaced by chlorine atoms. The resulting 2,4-dichloro-5-fluoro-(trichloromethyl)benzene is then hydrolyzed to the aldehyde.

-

Photochlorination: 2,4-Dichloro-5-fluorotoluene is dissolved in an inert solvent like carbon tetrachloride in a flask equipped for UV irradiation and gas inlet/outlet. Chlorine gas is bubbled through the solution while irradiating with a UV lamp at reflux temperature. The reaction is monitored by GC until the desired degree of chlorination is achieved.

-

Hydrolysis: After removing the solvent, the crude trichloromethyl intermediate is hydrolyzed with concentrated sulfuric acid with heating. The mixture is then poured onto ice, and the product is extracted with an organic solvent.

-

Purification: The organic extract is washed, dried, and concentrated. The final product is purified by vacuum distillation.

Characterization of this compound

Proper characterization of the final product is crucial to confirm its identity and purity. The following are expected analytical data for this compound:

-

Molecular Formula: C₇H₃Cl₂FO

-

Molecular Weight: 193.00 g/mol

-

Appearance: Off-white to light yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals for the two aromatic protons and the aldehyde proton. The aldehyde proton (CHO) is expected to be a singlet at approximately δ 9.9-10.5 ppm. The aromatic protons will appear as doublets or doublets of doublets in the range of δ 7.0-8.0 ppm, with coupling constants characteristic of their positions relative to each other and the fluorine atom.

-

¹³C NMR (CDCl₃, 101 MHz): Expected signals for the seven carbon atoms. The carbonyl carbon of the aldehyde is expected around δ 185-195 ppm. The aromatic carbons will appear in the δ 110-160 ppm region, with C-F coupling visible for the carbons near the fluorine atom.

-

IR (KBr, cm⁻¹): A strong absorption band for the carbonyl (C=O) stretch of the aldehyde is expected around 1700 cm⁻¹. C-H stretching of the aromatic ring and the aldehyde will also be present.

-

Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight, along with a characteristic isotopic pattern for the two chlorine atoms.

Conclusion and Recommendations

The synthesis of this compound can be successfully achieved through several synthetic routes.

-

For laboratory-scale synthesis where high yield and purity are paramount, the two-step pathway involving the reduction of 2,4-dichloro-5-fluorobenzoyl chloride is highly recommended. This route offers a reliable and controllable method, with the added benefit of a stable intermediate.

-

The Vilsmeier-Haack reaction presents a more direct approach, but it may require significant optimization to achieve satisfactory yields due to the electron-deficient nature of the substrate.

-

The oxidation of 2,4-dichloro-5-fluorotoluene is a viable option, particularly for industrial-scale production , provided the starting material is readily and economically available.

The selection of the optimal synthetic pathway will ultimately be guided by the specific requirements of the project, including scale, cost, available equipment, and the desired purity of the final product.

References

-

ChemicalDesk. (2011, October 29). Aldehydes from Acyl chlorides, Esters, Nitriles. Retrieved from [Link]

-

Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]

-

Wikipedia. Formylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid chlorides can be converted to aldehydes using LiAlH(Ot-Bu)3. Retrieved from [Link]

-

Autech Industry Co., Limited. 1,3-Dichloro-4-fluorobenzene CAS No.:1435-48-9. Retrieved from [Link]

-

Chemistry Steps. Acid Chlorides to Aldehydes. Retrieved from [Link]

- Google Patents. (1993). Process for the preparation of fluorobenzaldehydes. (US5227531A).

-

YouTube. (2023, February 21). Reduction of acid chlorides, aldehydes, ketones & Esters. Retrieved from [Link]

-

OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Molecules. (2018). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

- Supporting Information. (2014). [Supporting Information for a publication in Chem. Commun.].

-

Pure Chemistry. (2023, April 9). Aromatic formylation reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Patsnap. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

-

Organic Syntheses. Fluorobenzene. Retrieved from [Link]

- Google Patents. (2020). Method for preparing vilsmeier reagent. (WO2020050368A1).

-

Chegg.com. (2018, March 14). Interpret both the 1 H and 13C NMR spectra of Benzaldehyde below. Retrieved from [Link]

-

ResearchGate. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis | Request PDF. Retrieved from [Link]

-

ResearchGate. Vilsmeier (‐Haack) reaction. Retrieved from [Link]

- Basic 1H- and 13C-NMR Spectroscopy. (2002). [Book on NMR Spectroscopy].

-

Organic Syntheses. m-CHLOROBENZALDEHYDE. Retrieved from [Link]

- The Royal Society of Chemistry. (2012). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- Google Patents. (2018). Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. (CN107118096B).

-

Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]

- Google Patents. (1992). The 2,4 dichloro fluorobenzene synthesis technique. (CN1075949A).

-

JMU Scholarly Commons. (2017). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

PrepChem.com. Preparation of 2,4-dichlorobenzaldehyde. Retrieved from [Link]

-

Patsnap. Method used for preparing 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

- Google Patents. (2016). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride. (CN105693431A).

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. jk-sci.com [jk-sci.com]

- 3. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 4. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 5. Acid Chlorides to Aldehydes - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ChemicalDesk.Com: Aldehydes from Acyl chlorides, Esters, Nitriles [allchemist.blogspot.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-fluorobenzaldehyde is a key chemical intermediate, playing a critical role in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and an aldehyde functional group on a benzene ring, imparts specific reactivity and properties that are highly valued in medicinal chemistry and materials science. The presence of halogen atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable building block in the design of novel therapeutic agents.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its applications in contemporary drug discovery.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its behavior in chemical reactions, its solubility in various solvent systems, and its overall stability.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₂FO | [1][2] |

| Molecular Weight | 193.00 g/mol | [1] |

| CAS Number | 86522-91-0 | [1][2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 58-59 °C at 14 mmHg | [2] |

| Density | 1.493 g/cm³ | [2] |

| Flash Point | 103 °C | [2] |

| Solubility | While specific quantitative data is not readily available in the literature, based on the principles of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents such as methanol, ethanol, acetone, dichloromethane, and toluene. Its solubility in water is anticipated to be low due to the presence of the largely nonpolar aromatic ring and halogen substituents. | |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [2] |

Spectroscopic and Chromatographic Profile

The structural elucidation and purity assessment of this compound are heavily reliant on modern analytical techniques. This section delves into the key spectroscopic and chromatographic data that define this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons. The aldehydic proton typically appears as a singlet in the downfield region (around 10 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons will exhibit a more complex splitting pattern in the aromatic region (around 7-8 ppm), with their chemical shifts and coupling constants influenced by the positions of the chlorine and fluorine substituents.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and any other carbon atoms in the molecule. The carbonyl carbon signal is typically found in the highly deshielded region of the spectrum (around 190 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with the carbons directly attached to the electronegative halogen atoms showing distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically observed in the region of 1700-1730 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic ring and the aldehyde, as well as C-Cl and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight (193.00 g/mol ). The fragmentation pattern would likely involve the loss of the formyl group (-CHO), leading to a significant fragment ion. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 and M+4 peaks for chlorine-containing fragments.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point.

Solubility Testing

Objective: To qualitatively assess the solubility of this compound in various solvents.

Methodology:

-

Solvent Selection: A range of common laboratory solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, and hexane).

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Observation: The tubes are agitated and observed for the dissolution of the solid. The solubility is categorized as soluble, partially soluble, or insoluble.

Spectroscopic Analysis

Objective: To obtain high-quality NMR, IR, and mass spectra for structural confirmation.

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

-

IR Spectroscopy:

-

Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a KBr pellet if the sample is a solid.

-

Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

-

Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Data Acquisition: Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS) to obtain the mass spectrum.

-

Applications in Drug Discovery and Development

This compound is a valuable precursor in the synthesis of biologically active molecules. Its utility is exemplified in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. One notable application is in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. While the direct synthesis of Pazopanib from this compound is not the most commonly cited route, the closely related 2,4-dichloro-5-fluorobenzoyl chloride is a key intermediate.[3][4][5][6][7] The aldehyde can be readily oxidized to the corresponding carboxylic acid and then converted to the acid chloride, highlighting its importance in accessing key building blocks for complex drug molecules.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[1] It is known to cause skin, eye, and respiratory irritation.[1] Therefore, it is imperative to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact, the affected area should be flushed with copious amounts of water, and medical attention should be sought.

Conclusion

This compound is a chemical intermediate with a rich profile of physicochemical properties that make it a valuable tool for synthetic chemists, particularly in the pharmaceutical and agrochemical sectors. A comprehensive understanding of its spectroscopic characteristics, solubility, and reactivity is paramount for its successful application in the synthesis of novel and complex molecules. The experimental protocols provided in this guide offer a practical framework for the characterization of this and similar compounds, ensuring scientific rigor and reproducibility in research and development endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL.[1]

-

ChemicalBook. (n.d.). This compound, 97 CAS#: 86522-91-0. Retrieved from a valid URL.[2]

-

MedKoo Biosciences. (n.d.). Pazopanib Synthetic Routes. Retrieved from a valid URL.[4]

-

ResearchGate. (2022). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Retrieved from a valid URL.[3][7]

-

Google Patents. (n.d.). WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate. Retrieved from a valid URL.[5]

-

Google Patents. (n.d.). WO2014097152A1 - Process for the preparation of pazopanib or salts thereof. Retrieved from a valid URL.[6]

Sources

- 1. This compound | C7H3Cl2FO | CID 2774009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97 CAS#: 86522-91-0 [m.chemicalbook.com]

- 3. rroij.com [rroij.com]

- 4. medkoo.com [medkoo.com]

- 5. WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate - Google Patents [patents.google.com]

- 6. WO2014097152A1 - Process for the preparation of pazopanib or salts thereof - Google Patents [patents.google.com]

- 7. rroij.com [rroij.com]

reactivity of the aldehyde group in 2,4-Dichloro-5-fluorobenzaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2,4-Dichloro-5-fluorobenzaldehyde

Abstract

This compound is a pivotal intermediate in the synthesis of complex organic molecules, finding extensive application in the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3] Its utility is largely dictated by the reactivity of the aldehyde functional group, which is significantly modulated by the electronic effects of the three halogen substituents on the aromatic ring. This guide provides a comprehensive examination of the chemical behavior of this aldehyde group, offering field-proven insights into its reactivity, detailed experimental protocols for key transformations, and a mechanistic rationale for its synthetic applications. It is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile building block in their synthetic strategies.

The Electronic Landscape: Why Halogenation Dictates Reactivity

The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. In this compound, the benzene ring is decorated with two chlorine atoms and a fluorine atom, all of which are strongly electronegative. Their influence on the aldehyde group is a classic case of competing electronic effects, which ultimately results in a highly activated system.

Causality Behind Enhanced Reactivity:

-

Dominant Inductive Effect (-I): Chlorine and fluorine possess high electronegativity, leading to a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This withdrawal intensifies the partial positive charge (δ+) on the carbonyl carbon, making it significantly more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[4][5]

-

Resonance Effect (+R): While halogens can donate a lone pair of electrons into the ring via resonance, this effect is weak and is overwhelmingly overshadowed by their strong inductive pull.

-

Combined Influence: The cumulative -I effect of the three halogens renders the aldehyde group exceptionally electrophilic. This heightened reactivity is a key strategic advantage in synthesis, often allowing for reactions to proceed under milder conditions or with higher efficiency than their non-halogenated counterparts.[5] The chlorine atom at the C-2 (ortho) position can introduce minor steric hindrance, but for most transformations, the electronic activation is the controlling factor.[4][6]

Core Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in this compound makes it an excellent substrate for a wide range of classical and modern organic reactions. This section details the most critical transformations.

Oxidation to 2,4-Dichloro-5-fluorobenzoic Acid

The conversion of the aldehyde to its corresponding carboxylic acid is a fundamental and high-yielding transformation, crucial for the synthesis of many pharmaceutical agents.[1] Various methods have been developed, moving from traditional heavy-metal oxidants to greener, more scalable processes.

| Oxidant | Typical Conditions | Advantages | Disadvantages | Reference |

| Sodium Hypochlorite | Aqueous solution, reflux | Inexpensive, effective | Generates chlorinated waste | [1][7] |

| Nitric Acid | Acetic acid co-solvent | High conversion | Highly exothermic, releases NOx gases | [8] |

| Air (O₂) | Continuous-flow reactor, 70°C, 2 bar | "Green" oxidant, high safety profile | Requires specialized equipment | [8][9] |

| KMnO₄ / K₂Cr₂O₇ | Aqueous solution | Strong, reliable | Environmental pollution, heavy metal waste | [8] |

This protocol is adapted from a scalable and safer method for producing 2,4-Dichloro-5-fluorobenzoic acid, which avoids harsh traditional oxidants.[8]

Self-Validating System: The continuous-flow setup provides superior control over reaction parameters (temperature, pressure, residence time), ensuring consistent conversion and minimizing runaway exothermic reactions. Monitoring the output stream via HPLC or TLC validates reaction completion.

-

System Setup: Assemble a continuous-flow reactor system equipped with a gas and liquid pump, a back-pressure regulator, and a heated reactor coil.

-

Reagent Preparation: Prepare a solution of the starting material, 2,4-dichloro-5-fluoroacetophenone (which is oxidized to the aldehyde in situ or used as a proxy starting material for the acid), in a suitable solvent like acetic acid.

-

Reaction Initiation: Pump the liquid solution and compressed air concurrently into the reactor coil, which is maintained at a constant temperature (e.g., 70°C) and pressure (e.g., 2 bar).

-

Residence and Collection: Adjust flow rates to achieve the desired residence time in the heated zone, allowing for complete conversion.

-

Work-up: The output stream containing 2,4-Dichloro-5-fluorobenzoic acid is collected. The product can be isolated by filtration or extraction upon cooling.

-

Characterization: Confirm product identity and purity via melting point, NMR, and mass spectrometry.

Reduction to (2,4-Dichloro-5-fluorophenyl)methanol

The reduction of the aldehyde to the corresponding primary alcohol is a straightforward yet vital transformation. The electron-withdrawing nature of the ring substituents accelerates this reaction by further polarizing the C=O bond, making it highly susceptible to attack by hydride reagents.[5]

Self-Validating System: The reaction can be monitored by TLC, observing the disappearance of the aldehyde spot and the appearance of the more polar alcohol spot. The generation of hydrogen gas upon quenching with acid confirms the presence of excess hydride reagent.

-

Dissolution: Dissolve this compound (1.0 equiv.) in a suitable protic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Hydride Addition: Add sodium borohydride (NaBH₄) (approx. 1.1 equiv.) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10°C.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.

-

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting alcohol by recrystallization or column chromatography.

Carbon-Carbon Bond Formation via Condensation Reactions

Condensation reactions are a cornerstone of synthetic chemistry, and the activated nature of this compound makes it an ideal substrate.

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine.[10][11] The reaction proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[11]

This protocol is adapted from general procedures for synthesizing 2-benzylidenemalononitriles and is highly effective for activated aldehydes.[12]

-

Setup: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of ethanol.

-

Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature. A precipitate of the product often forms within minutes to an hour. Monitor the reaction by TLC.

-

Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove residual reactants and catalyst. The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[13][14] The high electrophilicity of this compound ensures efficient reaction even with stabilized (less reactive) ylides.[15]

Causality Behind Stereoselectivity: The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield the (E)-alkene, while non-stabilized ylides (e.g., alkyl-substituted) favor the (Z)-alkene.[16][17] This selectivity arises from the relative stabilities and rates of formation and collapse of the oxaphosphetane intermediate.[13][16]

This protocol describes the synthesis of an (E)-alkene using a commercially available stabilized ylide.

-

Setup: Dissolve this compound (1.0 equiv.) in a dry, aprotic solvent (e.g., DCM or THF) in a flask under an inert atmosphere (e.g., nitrogen).

-

Ylide Addition: Add the stabilized Wittig reagent, such as (carbethoxymethylene)triphenylphosphorane (1.1 equiv.), to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC, observing the consumption of the aldehyde.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue using flash column chromatography on silica gel. The non-polar alkene product will elute first, separating it from the highly polar triphenylphosphine oxide byproduct.

Conclusion and Outlook

The aldehyde group in this compound is a highly reactive and synthetically versatile functional group. Its electrophilicity is significantly enhanced by the strong inductive effects of the three ring-bound halogens. This inherent reactivity makes it an exceptional substrate for a broad spectrum of organic transformations, including oxidation, reduction, and a variety of condensation reactions for C-C bond formation. For the medicinal and materials chemist, this molecule is not merely an intermediate but a powerful tool, enabling the efficient and predictable construction of complex molecular architectures with desirable physicochemical properties. A thorough understanding of the principles laid out in this guide empowers researchers to harness the full synthetic potential of this important chemical building block.

References

- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

-

Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation under the Continuous-Flow Process. ACS Publications. [Link]

-

A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. SAGE Journals. [Link]

- Method for producing 2,4-dichloro-5-fluorobenzoic acid.

- 2,4-two chloro-5-fluorobenzoic acids synthetic.

-

Continuous flow oxidation of 2,4-dichloro-5-fluoroacetophenone. ResearchGate. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

The Knoevenagel Condensation. Organic Reactions. [Link]

-

Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

-

Solvent Free Wittig Reactions. University of California, Irvine. [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

-

The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

This compound. PubChem. [Link]

-

Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek. [Link]

-

Supporting Information 2 (S2). The Royal Society of Chemistry. [Link]

-

Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard [Live Recording]. YouTube. [Link]

Sources

- 1. JPH0647568B2 - Method for producing 2,4-dichloro-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 2. CN1031074A - 2,4-two chloro-5-fluorobenzoic acids synthetic - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. www1.udel.edu [www1.udel.edu]

- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 16. Wittig Reaction [organic-chemistry.org]

- 17. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

solubility of 2,4-Dichloro-5-fluorobenzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-5-fluorobenzaldehyde in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a key substituted benzaldehyde derivative utilized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic placement of its halogen substituents significantly influences its reactivity and physicochemical properties, making it a valuable intermediate in modern drug discovery.[3][4] A thorough understanding of its solubility profile in various organic solvents is paramount for researchers and process chemists to ensure optimized reaction kinetics, facilitate effective purification, and develop stable formulations. This guide provides a comprehensive analysis of the physicochemical properties of this compound, explores its predicted solubility in common organic solvents based on structural analogy and chemical principles, and offers a detailed, field-proven experimental protocol for its empirical determination.

Introduction: The Significance of this compound

Substituted benzaldehydes are cornerstone intermediates in organic synthesis. The title compound, this compound, is of particular interest due to its trifunctionalized aromatic ring. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including condensations and reductive aminations, while the chloro- and fluoro-substituents modulate the electronic properties of the molecule and can enhance the pharmacological profile of the final active pharmaceutical ingredient (API).[4] Specifically, fluorine substitution is a widely employed strategy in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity of drug candidates.[3][4]

Given its role in multi-step syntheses, understanding the solubility of this compound is not merely an academic exercise; it is a critical operational parameter. Poor solubility can lead to heterogeneous reaction mixtures, slow reaction rates, and challenges in product isolation and purification. Conversely, a well-characterized solubility profile enables the rational selection of solvents for synthesis, crystallization, and chromatographic purification, ultimately improving process efficiency and yield.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂FO | PubChem[5] |

| Molecular Weight | 193.00 g/mol | PubChem[5][6] |

| Appearance | White to off-white solid | ChemicalBook[7] |

| Boiling Point | 58-59°C at 14 mmHg | ChemicalBook[7] |

| Density | 1.493 g/cm³ | ChemicalBook[7] |

| CAS Number | 86522-91-0 | PubChem[5] |

The presence of an electronegative aldehyde oxygen and halogen atoms makes the molecule polar. However, the bulky, non-polar benzene ring and the hydrophobic nature of the chlorine atoms reduce its overall polarity compared to simpler aldehydes. This structural dichotomy is key to understanding its solubility behavior.

Solubility Profile in Organic Solvents

Direct, publicly available quantitative solubility data for this compound is limited. However, a robust qualitative and semi-quantitative profile can be predicted based on the well-established principle of "like dissolves like" and by using the closely related structural analog, 2,4-Dichlorobenzaldehyde, as a proxy.[8][9] The latter is reported to be soluble in moderately polar to non-polar organic solvents.[10]

The aldehyde functional group can act as a hydrogen bond acceptor, while the chlorinated aromatic ring imparts significant hydrophobic character.[10] Therefore, the compound is expected to be most soluble in solvents that can accommodate both polar and non-polar interactions.

Table 2: Predicted Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene | Aromatic, Non-polar | Soluble | The aromatic ring of toluene interacts favorably with the compound's dichlorofluorophenyl ring via van der Waals forces. |

| Chloroform (CHCl₃) | Halogenated, Weakly Polar | Soluble | As a halogenated solvent, it effectively solvates the chlorinated regions of the solute.[10] |

| Ethyl Acetate | Ester, Moderately Polar | Soluble | The ester group offers moderate polarity that can interact with the aldehyde group, while the ethyl group interacts with the aromatic ring.[10] |

| Acetone | Ketone, Polar Aprotic | Soluble | The polar carbonyl group of acetone interacts well with the polar aldehyde group of the solute.[10] |

| Methanol | Alcohol, Polar Protic | Low to Moderate | The hydroxyl group can hydrogen bond with the aldehyde oxygen, but the overall polarity of methanol may be too high for optimal solvation of the hydrophobic ring, leading to limited solubility.[10] |

| Water | Polar Protic | Very Low | The large, hydrophobic dichlorofluorophenyl ring dominates the molecule's character, making it poorly soluble in highly polar water, despite the potential for hydrogen bonding.[10][11] |

| Hexane | Aliphatic, Non-polar | Low | While non-polar, hexane lacks the ability to interact effectively with the polar aldehyde group, resulting in poor solvation. |

Factors Influencing Solubility: A Mechanistic View

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the free energy of mixing. Several interconnected factors dictate this process for this compound.

Caption: Factors influencing the solubility of this compound.

-

Solute-Solvent Interactions: Solubility is favored when the intermolecular forces between solute and solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions. For this compound, this means solvents capable of both dipole-dipole interactions (with the aldehyde group) and London dispersion forces (with the aromatic ring) will be most effective.

-

Crystal Lattice Energy: Before a solid can dissolve, energy must be supplied to overcome the forces holding the molecules together in the crystal lattice. A higher melting point often suggests a higher lattice energy, which can negatively impact solubility.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[9] This is because the additional thermal energy helps overcome the solute's crystal lattice energy and increases the rate of dissolution.

Experimental Protocol: Gravimetric Determination of Solubility

As a self-validating system, empirical determination is the gold standard. The following protocol details the equilibrium shake-flask method coupled with gravimetric analysis, a robust and widely used technique for accurately determining solubility.[11][12]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatic shaker or water bath

-

Screw-cap vials or flasks (e.g., 20 mL)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance (± 0.0001 g)

-

Glass weighing dishes or beakers

-

Volumetric flasks and pipettes

-

Oven or vacuum oven

Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a screw-cap vial. The presence of undissolved solid is essential to ensure saturation is reached.[12] b. Accurately add a known volume (e.g., 10.0 mL) or mass of the chosen organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 °C). b. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.

-

Sample Collection and Filtration: a. After equilibration, remove the vial from the shaker and allow it to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. b. Carefully draw a sample of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom. c. Attach a 0.45 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed (W₁) clean, dry weighing dish.[12] Record the total weight of the dish plus the saturated solution (W₂).

-

Solvent Evaporation: a. Place the weighing dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated. The temperature should be well below the boiling point of the solute to avoid loss of material. b. Cool the dish in a desiccator to room temperature.

-

Gravimetric Analysis: a. Weigh the dish containing the dry, residual solute (W₃).[12] b. Repeat the drying and weighing steps until a constant weight is achieved, ensuring complete removal of the solvent.[12]

-

Calculation: a. Weight of the dissolved solute = W₃ - W₁[12] b. Weight of the solvent in the aliquot = W₂ - W₃[12] c. Solubility ( g/100 g solvent) = [ (W₃ - W₁) / (W₂ - W₃) ] × 100 d. If the density of the solvent is known, the solubility can be converted to other units, such as g/100 mL or mol/L.

Conclusion

While direct quantitative data is not extensively published, a strong predictive understanding of the solubility of this compound can be achieved by applying fundamental principles of chemical interactions and leveraging data from structural analogs. The compound is predicted to be readily soluble in common moderately polar to non-polar organic solvents like ethyl acetate, acetone, and toluene, with limited solubility in highly polar solvents such as water. For drug development professionals and synthetic chemists, this predictive framework is a crucial first step in solvent screening. However, for process optimization and regulatory filings, the empirical data derived from the detailed experimental protocol provided herein is indispensable. This guide provides both the theoretical foundation and the practical tools necessary for successfully working with this important synthetic intermediate.

References

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Pasadena City College. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

(PDF) Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2025, October 10). ResearchGate. Retrieved from [Link]

-

Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

The Role of 2,4-Dichloro-5-fluorobenzoyl Chloride in Pharmaceutical Synthesis. (2025, October 12). Tejlepsi. Retrieved from [Link]

-

2,4-Dichlorobenzaldehyde. (n.d.). Solubility of Things. Retrieved from [Link]

-

Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? (2016, October 11). Quora. Retrieved from [Link]

-

2,4-Dichloro-5-fluorobenzoyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Three Factors Affecting the Solubility of a Solution. (n.d.). Chemistry Notes. Retrieved from [Link]

-

2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H3Cl2FO | CID 2774009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 86522-91-0|this compound|BLD Pharm [bldpharm.com]

- 7. This compound, 97 CAS#: 86522-91-0 [m.chemicalbook.com]

- 8. chem.ws [chem.ws]

- 9. chemistrynotes.com [chemistrynotes.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

molecular structure of 2,4-Dichloro-5-fluorobenzaldehyde

An In-Depth Technical Guide to the Molecular Structure of 2,4-Dichloro-5-fluorobenzaldehyde

Executive Summary

This compound is a halogenated aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. Its utility as a synthetic intermediate stems from the unique combination of a reactive aldehyde functional group and a polysubstituted aromatic ring. The presence of both chlorine and fluorine atoms modulates the electronic properties and reactivity of the molecule, offering a versatile scaffold for the construction of complex, biologically active compounds. The strategic incorporation of fluorine, in particular, is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] This guide provides a comprehensive overview of the , detailing its physicochemical properties, plausible synthetic pathways, and, most critically, the multi-technique spectroscopic approach required for its unambiguous structural elucidation.

The Strategic Importance of Halogenated Benzaldehydes in Drug Discovery

Substituted benzaldehydes are foundational building blocks in modern organic synthesis.[4] The introduction of halogen atoms onto the benzene ring profoundly influences the molecule's chemical and biological properties.[5]

-

Chlorine Substituents: Chlorine atoms act as electron-withdrawing groups via induction, influencing the reactivity of the aromatic ring and the aldehyde. They also increase the lipophilicity of the molecule, which can affect its ability to cross biological membranes.

-

Fluorine Substituent: The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[6] A carbon-fluorine bond is exceptionally strong, and replacing a carbon-hydrogen bond with C-F can block sites of metabolism, thereby increasing a drug's half-life.[2] Furthermore, fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups and lead to more favorable interactions with biological targets like enzymes and receptors.[1][5]

The specific arrangement of two chlorine atoms and one fluorine atom in this compound creates a unique electronic and steric environment, making it a valuable precursor for novel active pharmaceutical ingredients (APIs) and other fine chemicals.[5]

Molecular Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below, compiled from authoritative chemical databases.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 86522-91-0 | [7] |

| Molecular Formula | C₇H₃Cl₂FO | [7] |

| Molecular Weight | 193.00 g/mol | [7] |

| Appearance | White to light yellow solid | [5] |

| Boiling Point | 58-59 °C (at 14 mmHg) | [4] |

| Density | ~1.493 g/cm³ | [4] |

| SMILES | C1=C(C(=CC(=C1F)Cl)Cl)C=O | [7] |

Synthesis and Chemical Reactivity

While specific manufacturing processes are often proprietary, a plausible and common route to synthesizing substituted benzaldehydes involves the formylation of a corresponding substituted benzene. For this compound, a likely precursor is 1,3-dichloro-2-fluorobenzene. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a standard method for introducing an aldehyde group onto an activated aromatic ring.

The reactivity of this molecule is dominated by two key features:

-

The Aldehyde Group: It readily undergoes nucleophilic addition, condensation reactions (e.g., to form Schiff bases), oxidation to a carboxylic acid, and reduction to an alcohol. This versatility is a primary reason for its utility as a synthetic intermediate.[4]

-

The Aromatic Ring: The electron-withdrawing nature of the halogens and the aldehyde group deactivates the ring towards electrophilic aromatic substitution. However, the halogen atoms can potentially be displaced via nucleophilic aromatic substitution under specific conditions.

Structural Elucidation: A Multi-Technique Approach

Unambiguous confirmation of the requires a synergistic application of several spectroscopic techniques. The following sections detail the expected outcomes from each analysis and provide exemplary protocols.

Caption: Workflow for the synthesis and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

The ¹H NMR spectrum will be simple, showing signals for the three protons: one aldehydic and two aromatic.

-

Aldehydic Proton (H-C=O): A singlet is expected in the highly deshielded region of ~10.3 ppm . This downfield shift is characteristic of protons attached to a carbonyl carbon. The ¹H NMR spectrum of the similar 2,4-dichlorobenzaldehyde shows this peak at 10.42 ppm.[8]

-

Aromatic Protons (Ar-H): There are two non-equivalent aromatic protons.

-

H-6: This proton is ortho to a chlorine atom and meta to both the aldehyde and the other chlorine. It is expected to appear as a doublet due to coupling with the fluorine atom (³JHF). A typical chemical shift would be around 7.8-7.9 ppm .

-

H-3: This proton is ortho to the aldehyde group and meta to two chlorine atoms. It will also be split by the fluorine atom (⁴JHF), appearing as a doublet. Its chemical shift is predicted to be around 7.6-7.7 ppm .

-

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom.

-

Carbonyl Carbon (C=O): The most downfield signal, expected around 185-190 ppm , is characteristic of an aldehyde carbonyl.[9]

-

Aromatic Carbons: Six signals are expected in the aromatic region (~115-160 ppm). The carbons directly bonded to the electronegative halogens will be significantly affected. The carbon attached to fluorine (C-5) will appear as a doublet with a large one-bond coupling constant (¹JCF ~250 Hz). The carbons ortho and meta to the fluorine will also show smaller C-F couplings.[10]

-

Sample Preparation: Dissolve 10-20 mg of the purified solid this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for the specific probe and solvent.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Fourier transform the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹ . The conjugation with the aromatic ring and the electronic effects of the halogens will influence the exact position.[11] For comparison, benzaldehyde shows this peak around 1703-1710 cm⁻¹.[4][11]

-

Aromatic C=C Stretches: Medium to sharp peaks are expected between 1450-1600 cm⁻¹ , characteristic of the benzene ring.[11]

-

C-H Stretches (Aldehyde): Two weak to medium bands, known as a Fermi doublet, are characteristic of the aldehyde C-H bond and are expected around 2720 cm⁻¹ and 2820 cm⁻¹ .[11]

-

C-Halogen Stretches: Absorptions for C-Cl bonds typically appear in the fingerprint region below 800 cm⁻¹, while the C-F stretch is expected to be a strong band in the 1250-1000 cm⁻¹ region.

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Acquire a background spectrum to account for atmospheric CO₂ and H₂O.[4]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[4]

-

Acquire Spectrum: Apply pressure using the instrument's press arm to ensure good contact between the sample and the crystal. Co-add 16-32 scans over a range of 4000-400 cm⁻¹ at a resolution of 4 cm⁻¹.[4]

-

Data Processing: Perform an automatic baseline correction and peak picking to identify the key absorption frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

When coupled with Gas Chromatography (GC-MS), the analysis will provide both a retention time and a mass spectrum.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The peak for the molecule with two ³⁵Cl isotopes will be at m/z 192 . A peak for one ³⁵Cl and one ³⁷Cl (M+2) will be seen at m/z 194 with about 65% the intensity of the M⁺ peak. A smaller peak for two ³⁷Cl isotopes (M+4) will be at m/z 196 . This isotopic signature is a powerful confirmation of the presence of two chlorine atoms.[12]

-

Key Fragments: Fragmentation is the breakdown of the molecular ion.[13] Common fragmentation pathways for aromatic aldehydes include:

-

[M-H]⁺: Loss of the hydrogen atom from the aldehyde group, resulting in a strong peak at m/z 191 (and its corresponding isotope peaks).

-

[M-CHO]⁺: Loss of the formyl radical (•CHO), leading to a dichlorofluorophenyl cation at m/z 163 (and its isotope peaks). This is often a very prominent fragment.[13]

-

[M-Cl]⁺: Loss of a chlorine radical (•Cl) would result in a fragment at m/z 157 .

-

Caption: 2D .

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[14]

-

GC Method:

-

Injector: Use a split/splitless injector at ~250 °C. Inject 1 µL of the sample solution.

-

Column: A standard non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp the temperature at 10-15 °C/min up to ~280 °C and hold for 5 minutes.[15]

-

-

MS Method:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.[15]

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

Temperatures: Set the ion source and transfer line temperatures to ~230 °C and ~280 °C, respectively.

-

-

Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, identifying the molecular ion cluster and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) if available.[16]

Conclusion

The is best understood and confirmed through a coordinated analytical approach. Its identity is defined by a C₇H₃Cl₂FO formula, featuring a benzaldehyde core substituted with chlorine atoms at positions 2 and 4, and a fluorine atom at position 5. This specific arrangement gives rise to predictable and characteristic signatures in NMR, IR, and mass spectrometry. For researchers in drug discovery and fine chemical synthesis, a thorough understanding of these analytical techniques is paramount for verifying the identity, purity, and integrity of this critical synthetic intermediate, ensuring the successful development of novel and complex molecules.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. Retrieved from [Link]

- Supporting Information for a chemical communication. (2014). Chem. Commun., 50, 2330–2333.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

Hastings, M. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. Retrieved from [Link]

-

Zhao, D. et al. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics (RSC Publishing). Retrieved from [Link]

-

Tolstorozhev, G. B., et al. (2010). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69.

-

Rajkumar, P., et al. (n.d.). FT-IR Spectrum of Benzaldehyde. ResearchGate. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4700.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64.

- Supporting Information for an RSC Advances article. (2013). The Royal Society of Chemistry.

- Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.

-

SpectraBase. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

- Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.

-

Patsnap. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

- Chapter 2: Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from a general chemistry resource on mass spectrometry.

-

Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing. Retrieved from [Link]

- Lin, Y.-S., & Chen, B.-H. (2022). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Foods, 11(13), 1941.

- Nocoń, K., et al. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 25(16), 3691.

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C7H3Cl2FO | CID 2774009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. rsc.org [rsc.org]

- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. mdpi.com [mdpi.com]

- 15. scirp.org [scirp.org]

- 16. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Isomeric Maze of C7H3Cl2FO: A Technical Guide to IUPAC Nomenclature and Structural Elucidation

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Isomeric Complexity and Analysis of Dichlorofluorinated Benzene Derivatives with the Molecular Formula C7H3Cl2FO.

The molecular formula C7H3Cl2FO represents a fascinating and complex challenge in chemical synthesis and analysis. This in-depth technical guide provides a thorough exploration of the isomeric landscape of this formula, focusing on the two principal classes of compounds it encompasses: dichlorofluorobenzaldehydes and dichlorofluorobenzoyl chlorides. Authored for professionals in the fields of chemical research, drug development, and analytical science, this document offers a systematic approach to understanding and differentiating the numerous positional isomers, underpinned by a rigorous application of IUPAC nomenclature and a detailed examination of modern analytical techniques.

The Isomeric Challenge of C7H3Cl2FO

The substitution of a benzene ring with three different halogen atoms and a functional group gives rise to a significant number of positional isomers. For the molecular formula C7H3Cl2FO, the structural diversity stems from the various possible arrangements of the two chlorine atoms and one fluorine atom on the benzene ring, relative to either a formyl (-CHO) or a carbonyl chloride (-COCl) group. This isomeric complexity is not merely an academic curiosity; different isomers can exhibit vastly different chemical, physical, and biological properties, making their unambiguous identification a critical aspect of research and development.

This guide systematically enumerates all 36 possible positional isomers of C7H3Cl2FO, divided into two families based on the principal functional group.

The Dichlorofluorobenzaldehyde Isomers

When the functional group is an aldehyde, the parent name is benzaldehyde. The carbon atom of the aldehyde group is designated as position 1 on the benzene ring. The remaining positions (2 through 6) are numbered to give the substituents (two chlorine atoms and one fluorine atom) the lowest possible locants. The substituents are then listed alphabetically. Following these IUPAC rules, the 18 possible isomers of dichlorofluorobenzaldehyde are presented in Table 1 .

| IUPAC Name | Substituent Positions (Cl, Cl, F) |

| 2,3-Dichloro-4-fluorobenzaldehyde | 2,3,4 |

| 2,3-Dichloro-5-fluorobenzaldehyde | 2,3,5 |

| 2,3-Dichloro-6-fluorobenzaldehyde | 2,3,6 |

| 2,4-Dichloro-3-fluorobenzaldehyde | 2,4,3 |

| 2,4-Dichloro-5-fluorobenzaldehyde[1] | 2,4,5 |

| 2,4-Dichloro-6-fluorobenzaldehyde | 2,4,6 |

| 2,5-Dichloro-3-fluorobenzaldehyde | 2,5,3 |

| 2,5-Dichloro-4-fluorobenzaldehyde | 2,5,4 |

| 2,5-Dichloro-6-fluorobenzaldehyde | 2,5,6 |

| 2,6-Dichloro-3-fluorobenzaldehyde[2][3][4][5] | 2,6,3 |

| 2,6-Dichloro-4-fluorobenzaldehyde[6][7] | 2,6,4 |

| 3,4-Dichloro-2-fluorobenzaldehyde | 3,4,2 |

| 3,4-Dichloro-5-fluorobenzaldehyde | 3,4,5 |